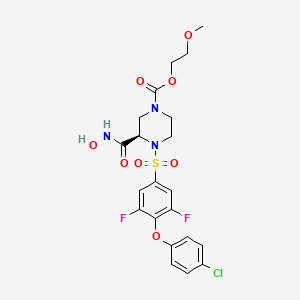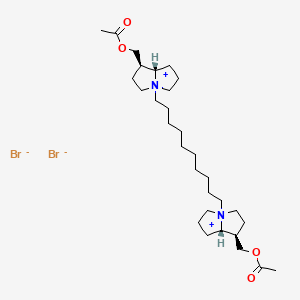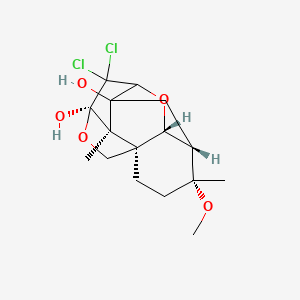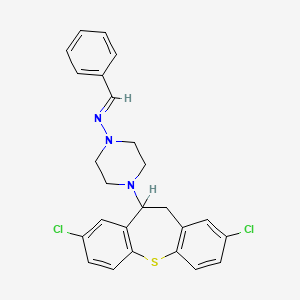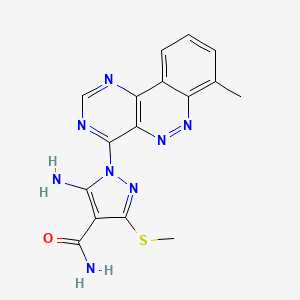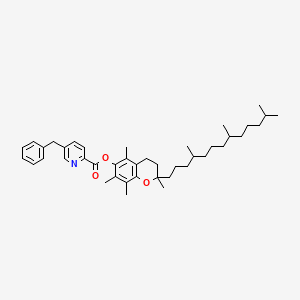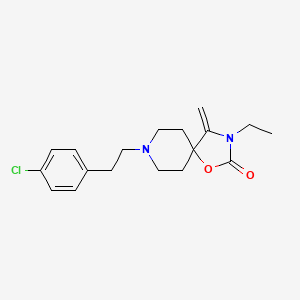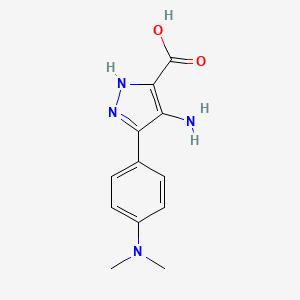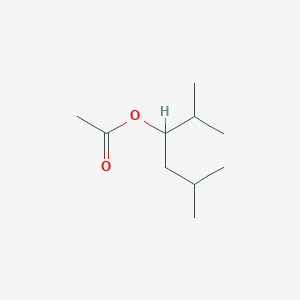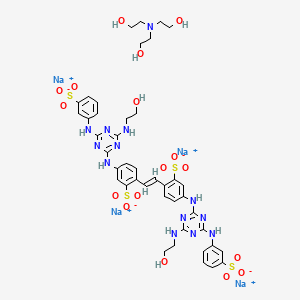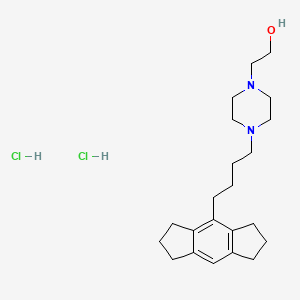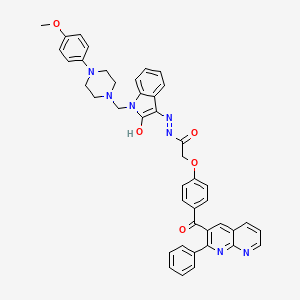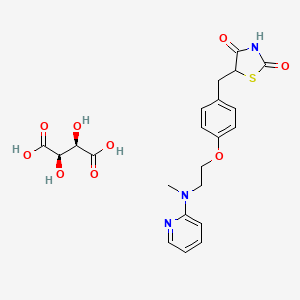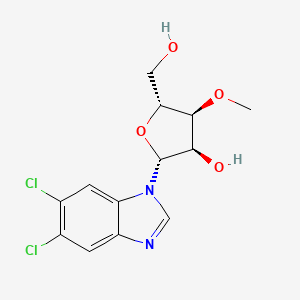
Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)-: is a chemical compound known for its significant role in inhibiting transcription elongation by RNA Polymerase II . This compound is particularly sensitive to the DRB sensitivity-inducing factor (DSIF), negative elongation factor (NELF), and positive transcription elongation factor b (P-TEFb) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- involves the reaction of 5,6-dichlorobenzimidazole with a ribofuranosyl donor under specific conditions . The compound can be crystallized from hot alcohol, indicating its stability to heating up to 80°C . It is soluble in DMSO, methanol, and pyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.
Scientific Research Applications
Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- has a wide range of scientific research applications :
Mechanism of Action
The mechanism of action of Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- involves the inhibition of transcription elongation by RNA Polymerase II . This inhibition is mediated through the phosphorylation of the C-terminal domain of RNA Polymerase II, making it inactive . The compound also interferes with DNA topoisomerase II and regulates the response to cytokines . Additionally, it inhibits cyclin-dependent kinases (CDK) 7 and 9, promoting apoptosis in leukemia cells .
Comparison with Similar Compounds
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB): A nucleoside analog that halts mRNA synthesis by phosphorylation of RNA Polymerase II.
5,6-Dichlorobenzimidazole riboside: Another nucleoside analog with similar inhibitory effects on RNA Polymerase II.
Uniqueness: Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- is unique due to its specific inhibition of transcription elongation and its potential therapeutic applications in cancer treatment . Its ability to induce apoptosis in cancer cells by targeting Mcl-1 expression sets it apart from other similar compounds .
Properties
CAS No. |
82280-35-1 |
|---|---|
Molecular Formula |
C13H14Cl2N2O4 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-12-10(4-18)21-13(11(12)19)17-5-16-8-2-6(14)7(15)3-9(8)17/h2-3,5,10-13,18-19H,4H2,1H3/t10-,11-,12-,13-/m1/s1 |
InChI Key |
QFDIJNVRAKPQQH-FDYHWXHSSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=CC(=C(C=C32)Cl)Cl)CO |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=CC(=C(C=C32)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


